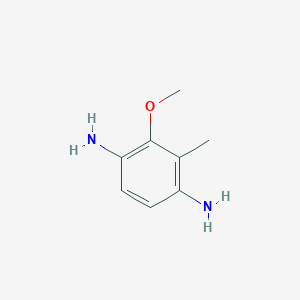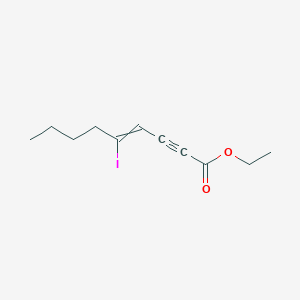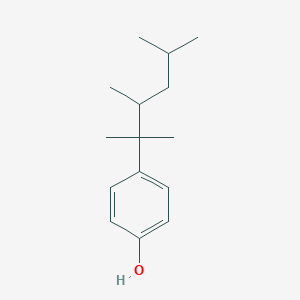stannane CAS No. 923056-93-3](/img/structure/B14189732.png)
[(9H-Fluorene-9-carbonyl)oxy](triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluorene-9-carbonyl)oxystannane is a chemical compound that features a fluorene moiety bonded to a triphenylstannane group through a carbonyl-oxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-9-carbonyl)oxystannane typically involves the reaction of 9H-fluorene-9-carbonyl chloride with triphenylstannane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The general reaction scheme is as follows:
9H-Fluorene-9-carbonyl chloride+Triphenylstannane→(9H-Fluorene-9-carbonyl)oxystannane
Industrial Production Methods
While specific industrial production methods for (9H-Fluorene-9-carbonyl)oxystannane are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluorene-9-carbonyl)oxystannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannane moiety to a lower oxidation state.
Substitution: The triphenylstannane group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (9H-Fluorene-9-carbonyl)oxystannane oxides.
Reduction: Formation of reduced stannane derivatives.
Substitution: Formation of substituted [(9H-Fluorene-9-carbonyl)oxy] derivatives.
Aplicaciones Científicas De Investigación
(9H-Fluorene-9-carbonyl)oxystannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (9H-Fluorene-9-carbonyl)oxystannane involves its interaction with molecular targets through its stannane and fluorene moieties. The compound can form coordination complexes with various metal ions, influencing catalytic processes and chemical reactions. The carbonyl-oxy linkage provides stability and reactivity, allowing the compound to participate in diverse chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene-9-carboxylic acid: Similar fluorene structure but lacks the stannane moiety.
Triphenylstannane: Contains the stannane group but lacks the fluorene moiety.
[(9H-Fluoren-9-ylmethoxy)carbonyl] derivatives: Similar carbonyl-oxy linkage but different substituents.
Uniqueness
(9H-Fluorene-9-carbonyl)oxystannane is unique due to the combination of the fluorene and triphenylstannane groups, providing distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
923056-93-3 |
|---|---|
Fórmula molecular |
C32H24O2Sn |
Peso molecular |
559.2 g/mol |
Nombre IUPAC |
triphenylstannyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C14H10O2.3C6H5.Sn/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;3*1-2-4-6-5-3-1;/h1-8,13H,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
HKYLBVFAHDEDIV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)

![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)


![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)


